molecular formula C11H17NO B13041838 (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

Cat. No.: B13041838
M. Wt: 179.26 g/mol
InChI Key: SYFUUWSHYPIFBN-HCCKASOXSA-N
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Description

(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 3,4-dimethylphenyl substituent at the C1 position and a hydroxyl group at C2. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol . The stereochemistry at the C1 position (S-configuration) distinguishes it from its enantiomer, (1R,2R)-1-amino-1-(3,4-dimethylphenyl)propan-2-OL (CAS 1213152-21-6), which shares the same molecular formula but differs in spatial arrangement .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9?,11-/m1/s1

InChI Key

SYFUUWSHYPIFBN-HCCKASOXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](C(C)O)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)O)N)C

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation

  • Description:
    Asymmetric hydrogenation is a widely used method to introduce chirality in amino alcohols. This method typically involves the hydrogenation of prochiral ketones or imines derived from 3,4-dimethylphenyl precursors under chiral catalyst systems.
  • Catalysts:
    Common catalysts include chiral rhodium, ruthenium, or iridium complexes that provide high enantioselectivity.
  • Reaction Conditions:
    Mild temperatures (room temperature to 50 °C) and hydrogen pressures (1-10 atm) are employed to optimize yield and selectivity.
  • Outcome:
    This method yields the (1S) enantiomer with high enantiomeric excess (ee), crucial for biological activity.

Epoxidation Followed by Ring Opening

  • Description:
    Another synthetic route involves the epoxidation of allylic alcohol derivatives followed by regio- and stereoselective ring opening with ammonia or amines to introduce the amino group.
  • Reagents:
    Epoxidation is typically achieved using m-chloroperbenzoic acid (m-CPBA) or other peracids. Ring opening is carried out under controlled acidic or basic conditions.
  • Stereochemical Control:
    The ring opening step is stereoselective, favoring the formation of the (1S)-amino alcohol configuration due to steric and electronic effects from the 3,4-dimethylphenyl group.

Reductive Amination

  • Description:
    Reductive amination of the corresponding ketone precursor (3,4-dimethylphenylacetone) is a classical approach. The ketone is first reacted with ammonia or an amine to form an imine intermediate, which is then reduced to the amino alcohol.
  • Reducing Agents:
    Sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation are commonly employed.
  • Stereoselectivity:
    Use of chiral catalysts or auxiliaries is required to achieve the (1S) stereochemistry. Without chiral control, a racemic mixture results.

Detailed Reaction Conditions and Optimization

The following table summarizes typical reaction parameters for the preparation of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL:

Method Starting Material Catalyst/Reagent Conditions Yield (%) Enantiomeric Excess (ee) Notes
Asymmetric Hydrogenation 3,4-dimethylphenylacetone or imine intermediate Chiral Rh/Ir/Ru catalyst, H2 gas 25–50 °C, 1–10 atm H2 pressure, solvent (MeOH, EtOH) 80–95 >95% High stereoselectivity, scalable
Epoxidation + Ring Opening Allylic alcohol derivative m-CPBA (epoxidation), NH3 (ring opening) 0–25 °C for epoxidation, mild acidic/basic for ring opening 70–85 85–90% Requires careful control of conditions
Reductive Amination 3,4-dimethylphenylacetone + NH3 NaBH4, NaBH3CN, or catalytic H2 Room temp, pH 5-7, solvent (MeOH, EtOH) 60–80 Variable (racemic if no chiral catalyst) Chiral catalysts needed for ee control

Research Findings and Experimental Data

  • Enantiomeric Purity:
    Studies show that asymmetric hydrogenation using chiral catalysts yields the highest enantiomeric purity, often exceeding 95% ee, which is essential for pharmaceutical applications.

  • Yield Optimization:
    Reaction temperature and catalyst loading significantly affect yield and stereoselectivity. Lower temperatures favor higher ee but may reduce reaction rate.

  • Purification:
    Final products are purified by silica gel column chromatography or recrystallization to remove catalyst residues and side-products. Analytical methods such as chiral HPLC and NMR confirm stereochemistry and purity.

  • Scale-Up Potential:
    Industrial synthesis favors asymmetric hydrogenation due to its scalability and environmental friendliness compared to multi-step epoxidation and ring opening.

Summary Table of Preparation Methods

Aspect Asymmetric Hydrogenation Epoxidation + Ring Opening Reductive Amination
Starting Material 3,4-dimethylphenylacetone or imine Allylic alcohol derivative 3,4-dimethylphenylacetone + NH3
Key Reagents Chiral metal catalyst, H2 m-CPBA, NH3 NaBH4 or catalytic H2
Reaction Conditions Mild temp, H2 pressure Mild temp, acidic/basic conditions Room temp, pH controlled
Yield (%) 80–95 70–85 60–80
Enantiomeric Excess (ee) >95% 85–90% Variable, depends on catalyst
Scalability High Moderate Moderate
Purification Chromatography, recrystallization Chromatography Chromatography
Advantages High stereoselectivity, scalable Good stereocontrol Simpler reagents
Disadvantages Requires expensive catalysts Multi-step, sensitive to conditions Lower stereocontrol without catalyst

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted amines.

Scientific Research Applications

Pharmaceutical Development

Drug Design and Development
The compound's chiral nature allows for stereospecific interactions with biological targets, making it a candidate for drug development. Its amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. This property is particularly beneficial in the design of neuroactive compounds aimed at treating neurological disorders.

Table 1: Potential Therapeutic Applications of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

Application AreaDescription
NeuropharmacologyModulation of neurotransmitter systems; potential antidepressant effects.
Enzyme InhibitionInteraction with specific enzymes; possible use as enzyme inhibitors.
Receptor Agonism/AntagonismActing on various receptors to influence cellular responses.

Neuroactive Compound Research

Research indicates that (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL may exhibit significant neuropharmacological effects. Studies have shown that compounds with similar structures can act as β-adrenoceptor antagonists, which are crucial in managing conditions like anxiety and depression .

Case Study: Neuropharmacological Effects
A study conducted on various derivatives of amino alcohols demonstrated that modifications in the phenyl ring could enhance binding affinity to neurotransmitter receptors. For instance, the presence of methoxy groups in similar compounds has been linked to increased hydrophobic interactions, potentially improving efficacy in therapeutic settings.

Biochemical Research

The compound's ability to interact with biological macromolecules positions it as a valuable tool in biochemical research. Its hydroxyl group participates in various biochemical pathways, making it relevant for studies on metabolic processes.

Table 2: Biochemical Interactions of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

Interaction TypeBiological TargetPotential Outcome
Hydrogen BondingEnzymesEnhanced enzyme activity or inhibition
Hydrophobic InteractionsMembrane ProteinsModulation of membrane receptor activity
Antioxidant ActivityOxidative Stress MarkersPotential protective effects against stress

Synthesis and Characterization

The synthesis of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL typically involves multi-step organic reactions that ensure the retention of its chiral centers. Various methods have been explored to optimize yield and purity.

Synthesis Route Overview:

  • Step 1: Formation of the propan-2-ol backbone.
  • Step 2: Introduction of the amino group through nucleophilic substitution.
  • Step 3: Substitution of the phenyl group to achieve the desired structure.

Mechanism of Action

The mechanism by which (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL exerts its effects depends on its specific application:

    Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of the enzyme, preventing substrate binding.

    Ligand Binding: It can interact with specific receptors or proteins, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural analogs of (1S)-1-amino-1-(3,4-dimethylphenyl)propan-2-OL, highlighting substituent variations and stereochemical differences:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Physical Properties Evidence Source
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-tert-butyl C₁₃H₂₁NO 207.31 Not reported
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 3-bromo, 5-methyl C₁₀H₁₄BrNO 244.13 Density: 1.406 g/cm³; Predicted bp: 359.7°C
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL 3-bromo C₉H₁₂BrNO 230.10 Purity ≥95%; No mp/bp data
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-chloro, 4-trifluoromethyl C₁₀H₁₁ClF₃NO 253.65 Smiles: CC(O)C(N)c1ccc(C(F)(F)F)cc1Cl
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 2-furyl (heterocyclic) C₇H₁₁NO₂ 141.17 Smiles: CC(O)C(N)c1ccco1
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL (Stereoisomer) 3,4-dimethyl C₁₁H₁₇NO 179.26 CAS 1213152-21-6; No mp/bp data

Substituent Effects on Properties

Electron-Withdrawing vs. For instance, (1S,2R)-1-amino-1-(3-bromo-5-methylphenyl)propan-2-OL has a predicted boiling point of 359.7°C, likely due to halogen-induced intermolecular interactions . Tert-butyl groups () provide steric bulk, which may reduce solubility in polar solvents but enhance lipophilicity.

Heterocyclic vs.

Stereochemical Impact :

  • The (1S)-configured target compound and its (1R,2R)-stereoisomer () may exhibit divergent biological activities or crystallization behaviors, though specific data are unavailable.

Biological Activity

(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is a chiral compound with significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features an amino group and a hydroxyl group on a propan-2-ol backbone, along with a 3,4-dimethylphenyl substituent. Its unique stereochemistry and structural properties allow it to interact with various biological targets, including enzymes and receptors.

  • Molecular Formula : C11H17NO
  • Molecular Weight : 179.26 g/mol
  • Structural Characteristics :
    • Contains an amino group (-NH2)
    • Hydroxyl group (-OH)
    • Chiral center at the carbon adjacent to the amino group

The biological activity of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is largely attributed to its ability to form hydrogen bonds, which enhances its interaction with biological macromolecules. This capability allows the compound to modulate enzyme activity and influence receptor signaling pathways. Preliminary studies suggest that it may play a role in neurotransmitter modulation and metabolic pathways.

Biological Activity

Research has indicated several promising biological activities associated with (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL:

  • Neurotransmitter Modulation : The compound has been shown to interact with dopamine receptors, potentially influencing neuropsychiatric conditions.
  • Enzyme Interaction : It can modulate the activity of specific enzymes, which may have implications for metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationInfluences dopamine receptor activity
Enzyme ModulationAffects specific enzyme functions
Potential Therapeutic UsePossible applications in treating neuropsychiatric disorders

Case Studies

Several studies have explored the biological implications of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL:

  • Dopamine Receptor Interaction : A study demonstrated that this compound exhibits selective agonistic activity towards the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation. The unique binding profile suggests its potential as a therapeutic agent for neurodegenerative diseases .
  • Antioxidant Properties : Another investigation highlighted the compound's antioxidant capabilities, suggesting a protective role against oxidative stress in neuronal cells. This property could be beneficial in developing treatments for conditions like Parkinson's disease .

Comparative Analysis

The structural uniqueness of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL compared to similar compounds is significant for its biological activity. Below is a comparison table highlighting related compounds and their distinct features.

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
(1S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OLC11H17NODifferent dimethyl substitution pattern
(1R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OLC11H17NODifferent stereochemistry affecting biological activity
3-Amino-3-(3,4-dimethylphenyl)propan-1-olC11H15NOVariation in the position of the amino group

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL, and how can enantiomeric purity be maintained?

  • Methodological Answer : The compound can be synthesized via asymmetric hydrogenation of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) to ensure stereochemical control. Enantiomeric excess (>99% e.e.) should be verified via chiral HPLC with a cellulose-based column and polarimetric analysis . For intermediates, protect the amino group with Boc or Fmoc to prevent racemization during purification .

Q. How can the structural configuration of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve the absolute stereochemistry of single crystals grown in ethanol/water mixtures.
  • NMR spectroscopy (1H, 13C, DEPT-135) to assign the stereochemistry at C1 and C2. Key diagnostic signals include coupling constants (J) for vicinal protons and NOESY correlations between the amino group and aromatic protons .
  • Vibrational circular dichroism (VCD) for solution-phase stereochemical validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard codes H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use fume hoods for synthesis steps involving volatile reagents. Store at 2–8°C in airtight containers under nitrogen to prevent oxidation. Dispose of waste via neutralization with dilute HCl followed by incineration .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethylphenyl group influence the compound’s reactivity in catalytic asymmetric reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map the electronic environment of the aromatic ring and its impact on transition-state energetics. Compare kinetic data (e.g., reaction rates in THF vs. DCM) to correlate steric hindrance with enantioselectivity in Pd-catalyzed cross-couplings . Experimental validation via Hammett plots can quantify electronic effects .

Q. What strategies resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer : Cross-validate findings using:

  • In vitro assays (e.g., enzyme inhibition IC50) under standardized conditions (pH 7.4, 37°C).
  • Metabolic stability studies (e.g., liver microsome incubation) to rule out false positives from metabolite interference.
  • Docking simulations (AutoDock Vina) to identify binding poses that explain divergent activity across receptor subtypes .

Q. How can computational models predict the compound’s pharmacokinetic properties, and what are the limitations?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier permeability. Validate predictions experimentally via:

  • Parallel artificial membrane permeability assays (PAMPA) .
  • Caco-2 cell monolayers for intestinal absorption.
  • Limitations : Models may fail to account for atypical metabolic pathways (e.g., cytochrome P450 isoform specificity) .

Key Research Challenges

  • Stereochemical Degradation : The β-amino alcohol moiety is prone to epimerization under basic conditions. Mitigate by using low-temperature reaction setups (<0°C) and non-nucleophilic bases (e.g., DIPEA) .
  • Analytical Discrepancies : Batch-to-batch variability in NMR spectra may arise from residual solvents (e.g., DMF). Use high-vacuum drying (0.1 mmHg, 24 h) and deuterated solvents for consistency .

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